

Application Notes and Protocols for Analyzing Immune Cell Activation by Avridine

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Compound of Interest

Compound Name: Avridine

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Introduction

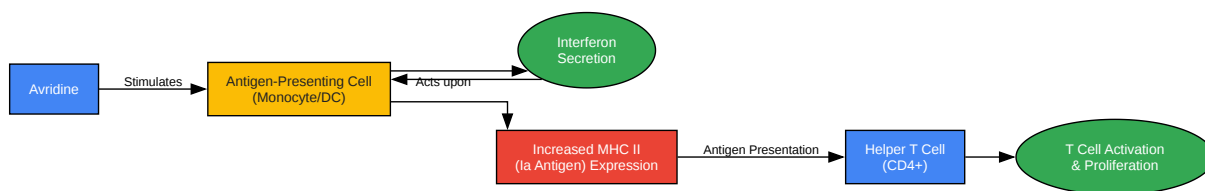
Avridine is a lipoidal amine known for its potent immunological adjuvant properties. It has been shown to enhance immune responses to various antigens, making it a subject of interest in vaccine development and immunotherapy.[1] **Avridine** stimulates several key immune cell populations, including monocytes, dendritic cells (DCs), T cells, B cells, and Natural Killer (NK) cells.[1][2] Understanding the specific effects of **Avridine** on these cells is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, providing detailed information on cell lineage, activation status, and functional responses.

This document provides a detailed flow cytometry panel and experimental protocols to comprehensively analyze the activation of major immune cell subsets in response to **Avridine** stimulation.

Putative Signaling Pathway for Avridine-Mediated Immune Activation

Avridine is known to induce interferon production, which in turn can upregulate the expression of Major Histocompatibility Complex (MHC) class II molecules (Ia antigens) on antigen-

presenting cells (APCs). This enhanced antigen presentation is a key step in initiating an adaptive immune response.

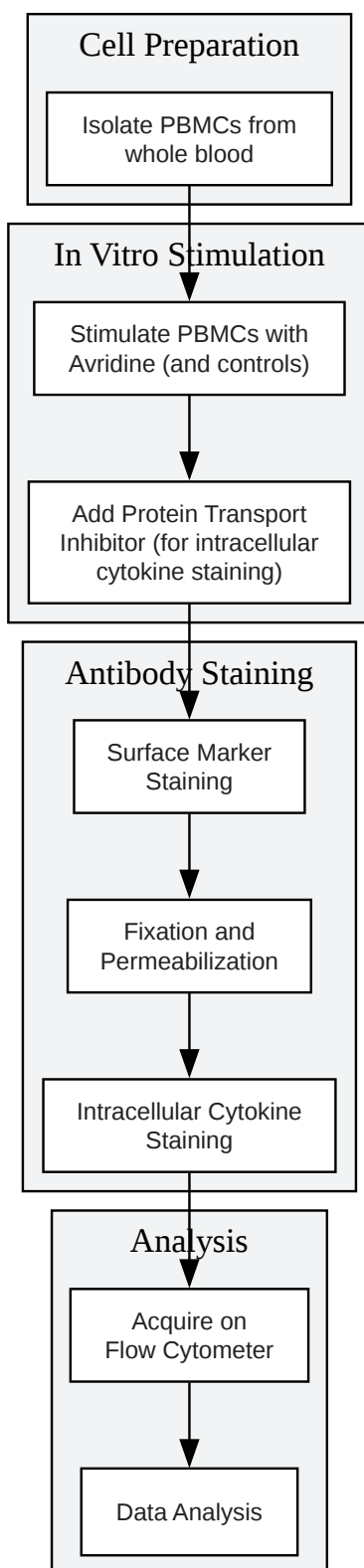


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Caption: Putative signaling pathway of **Avidine** in an Antigen-Presenting Cell.

Experimental Workflow

The following diagram outlines the major steps for analyzing immune cell activation by **Avidine** using flow cytometry.



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Caption: Experimental workflow for **Avridine** stimulation and flow cytometry analysis.

Flow Cytometry Panel for Immune Cell Activation

This multi-color flow cytometry panel is designed to identify major immune cell lineages and assess their activation status following **Avridine** stimulation.

Target Cell Population	Marker	Purpose	Fluorochrome Example
All Leukocytes	CD45	Pan-leukocyte marker for gating.	APC-Cy7
T Cells	CD3	Lineage marker for all T cells.[3]	PE-Cy7
CD4	Lineage marker for helper T cells.[3]	BV786	
CD8	Lineage marker for cytotoxic T cells.[3]	BV605	
CD69	Early activation marker.[4][5]	FITC	
HLA-DR	Late activation marker.[4][5]	PerCP-Cy5.5	
CD25	Activation and regulatory T cell marker.[4][6]	PE	
IFN- γ	Intracellular cytokine for Th1 response.	AF700	
IL-4	Intracellular cytokine for Th2 response.	BV421	
B Cells	CD19	Lineage marker for B cells.[3]	BV510
CD86	Activation and co-stimulatory marker.	BUV395	
MHC Class II	Antigen presentation marker.[7]	BUV737	
NK Cells	CD56	Lineage marker for NK cells.	AF647

CD16	Marker for cytotoxic NK cell subset.[8]	Pacific Blue	
CD69	Early activation marker.	FITC	
Monocytes	CD14	Lineage marker for monocytes.[3]	BV711
HLA-DR	Activation and antigen presentation marker. [9]	PerCP-Cy5.5	
CD80	Co-stimulatory molecule.[9]	BB515	
Dendritic Cells	Lin- (CD3, CD19, CD56)	Exclusion of other lineages.	PE-Cy7, BV510, AF647
HLA-DR	Lineage and activation marker.[10]	PerCP-Cy5.5	
CD11c	Myeloid DC marker. [11]	BUV496	
CD123	Plasmacytoid DC marker.[11]	PE-CF594	
CD86	Maturation and co-stimulatory marker. [12]	BUV395	
Viability	Viability Dye	To exclude dead cells from analysis.	Zombie NIR™ or similar

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Collect whole blood in heparinized tubes.
- Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

- Carefully layer the diluted blood over Ficoll-Paque® PLUS in a new conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[\[13\]](#)
- Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
- Collect the buffy coat (PBMC layer) and transfer to a new tube.
- Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
- Repeat the wash step.
- Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1×10^6 cells/mL.

In Vitro Stimulation of PBMCs with Avridine

- Plate 1×10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
- Prepare **Avridine** at the desired concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (the solvent used for **Avridine**) should be included.
- As positive controls, include wells with Lipopolysaccharide (LPS) (1 µg/mL) for monocyte/DC activation and Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads for T cell activation. Include an unstimulated control well with media only.
- Add the respective stimulants to the wells and incubate at 37°C in a 5% CO₂ humidified incubator. Incubation times can vary; a 24-48 hour time point is recommended for the assessment of most activation markers.
- For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation according to the manufacturer's instructions.
[\[14\]](#)

Antibody Staining Protocol

a. Surface Staining

- After incubation, harvest the cells from each well and transfer them to FACS tubes.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in 100 μ L of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Add the viability dye according to the manufacturer's protocol.
- Add the pre-titrated fluorescently conjugated antibodies for surface markers.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
- If only performing surface staining, resuspend the cells in 300-500 μ L of FACS buffer and acquire on a flow cytometer. Otherwise, proceed to intracellular staining.

b. Intracellular Cytokine Staining

- Following surface staining and washing, resuspend the cell pellet in 250 μ L of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™).[\[15\]](#)
- Incubate for 20 minutes at 4°C in the dark.
- Wash the cells with 1X Perm/Wash buffer. Centrifuge and discard the supernatant.
- Resuspend the cells in 100 μ L of 1X Perm/Wash buffer.
- Add the pre-titrated fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-IL-4).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1X Perm/Wash buffer.

- Resuspend the final cell pellet in 300-500 μ L of FACS buffer for flow cytometry analysis.

Flow Cytometry Acquisition and Analysis

- Acquire the samples on a calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations (a minimum of 100,000-500,000 events in the live, single-cell gate is recommended).
- Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
- Use a sequential gating strategy:
 - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
 - Gate on live cells using the viability dye.
 - Gate on leukocytes using CD45.
 - From the CD45+ population, identify major immune subsets (T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+; Monocytes: based on FSC/SSC and CD14 expression).
 - Within each major population, further delineate subsets (e.g., CD4+ and CD8+ T cells) and analyze the expression of activation markers (e.g., CD69, HLA-DR, CD86) and intracellular cytokines.
 - For dendritic cells, first gate out lineage-positive cells (CD3, CD19, CD56) and then identify DC subsets based on HLA-DR, CD11c, and CD123 expression.[\[16\]](#)

Expected Outcomes and Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison between different treatment groups. Key metrics to report include the percentage of parent population and the Median Fluorescence Intensity (MFI) for each activation marker.

Table 1: Expected Changes in Immune Cell Population Frequencies and Activation Marker Expression Following **Avridine** Stimulation

Cell Population	Subset	Metric	Unstimulated Control	Avridine (Low Dose)	Avridine (High Dose)	Positive Control
T Cells (CD3+)	CD4+ Helper	% of CD3+	Baseline	No significant change	No significant change	No significant change
% CD69+	Low	Increased	Highly Increased	Highly Increased		
MFI of HLA-DR	Low	Increased	Highly Increased	Highly Increased		
CD8+ Cytotoxic	% of CD3+	Baseline	No significant change	No significant change	No significant change	
% CD69+	Low	Increased	Highly Increased	Highly Increased		
B Cells (CD19+)	% CD86+	Low	Increased	Highly Increased		
MFI of MHC II	Moderate	Increased	Highly Increased	Highly Increased		
NK Cells (CD3- CD56+)	% CD69+	Low	Increased	Highly Increased		
Monocytes (CD14+)	MFI of HLA-DR	Moderate	Increased	Highly Increased	Highly Increased	
% CD80+	Low	Increased	Highly Increased	Highly Increased		
Dendritic Cells	Myeloid (Lin-HLA-DR+CD11c+)	% CD86+	Low	Increased		

Plasmacytoid (Lin- HLA-DR+CD123+)	% CD86+	Low	Increased	Highly Increased	Highly Increased
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Table 2: Expected Intracellular Cytokine Profile in T Helper Cells

Cytokine	Metric	Unstimulated Control	Avridine (Low Dose)	Avridine (High Dose)	Positive Control (PHA)
IFN-γ (Th1)	% of CD4+ cells	Low	Increased	Highly Increased	Highly Increased
IL-4 (Th2)	% of CD4+ cells	Low	No significant change	No significant change	Increased

These tables provide a structured format for presenting the anticipated results, allowing for a clear evaluation of **Avridine**'s dose-dependent effects on immune cell activation.

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